4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h10H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGDKZOMMXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Functionalization with Ethoxymethyl Group
- The ethoxymethyl group can be introduced by alkylation of the piperidine nitrogen using 2-bromoethyl ethyl ether or related ethoxymethylating agents under controlled temperature conditions (e.g., 20–35°C) to avoid side reactions.
- Alkylation is typically performed in polar aprotic solvents such as dichloromethane or methanol mixtures, facilitating nucleophilic substitution on the piperidine nitrogen.
Coupling with 4-oxobutanoic Acid Moiety
- The 4-oxobutanoic acid fragment is introduced via acylation or amidation reactions using activated derivatives of 4-oxobutanoic acid, such as acid chlorides or anhydrides.
- Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed to promote amide bond formation under mild conditions, preserving sensitive functional groups.
- Reaction temperatures are maintained between 0°C and 40°C to optimize yield and reduce by-products.
Purification and Crystallization
- The crude product is dissolved in solvent mixtures such as dichloromethane and methanol.
- Crystallization is induced by adding antisolvents like n-heptane or cyclohexane at low temperatures (-10°C to 15°C).
- Seeding with crystalline forms of the compound can enhance polymorphic purity and yield.
- Drying is performed under vacuum or by controlled temperature drying to obtain the pure solid form.
Detailed Process Example from Patent Literature
A representative process described for a structurally related compound (bearing a similar piperidinyl and ethoxymethyl substitution pattern) involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) Dissolution | Dissolve compound in dichloromethane/methanol | 20–35°C | Solvent mixture optimizes solubility |
| b) Solvent Removal | Distill off solvents under reduced pressure | 0–5°C preferred | Prevents decomposition |
| c) Slurry Formation | Slurry in cyclohexane | -30°C to 40°C | Induces crystallization |
| d) Filtration & Drying | Filter and dry the solid | -30°C to 30°C | Ensures polymorphic purity |
- Seeding with crystalline form-2 material at low temperature (-5 to -10°C) improves crystal quality.
- Particle size distribution data (D(0.1) = 0.76 µm, D(0.5) = 5.41 µm, D(0.9) = 50.40 µm) indicates controlled crystallization processes.
Alternative Synthetic Routes and Reagents
- Reduction and Oxidation Steps: For side-chain modifications, selective oxidation (e.g., Pinnick oxidation) or reduction (e.g., NaBH4) may be employed to convert intermediates into the desired acid or aldehyde functionalities.
- Protection/Deprotection: Protecting groups such as methoxymethyl (MOM) or tosylates are used to safeguard sensitive hydroxyl or amine groups during multi-step synthesis, followed by deprotection under mild conditions.
- Cross-Metathesis: Ruthenium-catalyzed cross-metathesis has been used in related compound series to modify side chains, potentially adaptable for ethoxymethyl substituent introduction.
Research Findings and Optimization
- The use of mixed solvent systems (dichloromethane/methanol) combined with hydrocarbon antisolvents (cyclohexane, n-heptane) allows fine control over solubility and crystallization kinetics, yielding high-purity crystalline forms.
- Temperature control is critical throughout the process, especially during solvent removal and crystallization steps, to maintain compound stability and polymorphic form.
- Seeding techniques significantly enhance reproducibility and purity of the crystalline product.
- Techniques such as vacuum drying, spray drying, or freeze drying may be applied depending on the scale and desired product form.
Summary Table of Preparation Parameters
| Parameter | Range/Condition | Purpose/Effect |
|---|---|---|
| Solvent for dissolution | Dichloromethane/methanol mixture | Solubilizes intermediate and final compound |
| Temperature (dissolution) | 20–35°C | Optimal solubility without degradation |
| Solvent removal method | Reduced pressure distillation | Efficient solvent removal, preserves compound integrity |
| Crystallization solvent | Cyclohexane, n-heptane | Induces crystallization, controls polymorph |
| Crystallization temperature | -30°C to 15°C | Controls crystal growth and size distribution |
| Seeding | Addition of crystalline form-2 | Enhances polymorphic purity and yield |
| Drying method | Vacuum drying or controlled temperature | Removes residual solvents, stabilizes product |
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and suitable solvents like ethanol or methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry : The compound has been investigated for its potential as a therapeutic agent. Its structural similarities to other bioactive piperidine derivatives suggest possible applications in treating neurological disorders and pain management . Studies have shown that modifications to the piperidine ring can lead to enhanced activity against specific biological targets, including receptors involved in pain signaling pathways.
Drug Formulation : Recent patents have described methods for preparing solid-state forms of this compound, which are crucial for developing stable pharmaceutical formulations. The amorphous forms exhibited improved solubility profiles compared to their crystalline counterparts, which is beneficial for oral bioavailability .
Research has indicated that 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in infectious disease treatments.
- Neuropharmacology : Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems, which could be explored for developing treatments for anxiety or depression .
Cosmetic Applications
The unique properties of this compound have led to its exploration in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive ingredient in topical applications aimed at improving skin health or delivering active ingredients more effectively .
Case Study 1: Pain Management
A study evaluated the efficacy of a novel formulation containing this compound in managing chronic pain. The formulation showed a statistically significant reduction in pain scores compared to placebo, indicating its potential as an analgesic agent .
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing derivatives of this compound and testing their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of 4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a core 4-oxobutanoic acid scaffold linked to a nitrogen-containing heterocycle. Key structural variations among analogs include:
*Calculated based on structural formula.
Key Observations:
- Substituent Effects: Ethoxymethyl (Target): Balances lipophilicity and solubility due to ether oxygen . Fluorophenyl (): Fluorine atoms increase bioavailability and resistance to oxidative metabolism .
Physicochemical Properties and Bioactivity Trends
- Solubility: The ethoxymethyl group in the target compound likely improves water solubility compared to alkyl-substituted analogs (e.g., ’s derivatives with longer chains) but remains less polar than sulfonamide-containing analogs () .
- Molecular Weight: The target compound (267 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), similar to most analogs .
- Acidity: The 4-oxobutanoic acid moiety confers acidity (pKa ~3–4), which may influence ionization and membrane permeability across analogs .
Research Findings and Pharmacological Insights
- and : Sulfonyl and chlorophenyl derivatives are associated with enzyme inhibition (e.g., kinase or protease targets) due to their electron-deficient aromatic systems .
- : Difluorophenyl-oxobutanoic acids exhibit enhanced metabolic stability in preclinical studies, attributed to fluorine’s resistance to cytochrome P450 oxidation .
Biological Activity
4-(2-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a piperidine ring and a butanoic acid moiety, is being explored for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- Purity Level : Typically around 95% when procured from chemical suppliers.
The compound's structure facilitates various chemical reactions due to functional groups such as carbonyl and carboxylic acid groups, making it a versatile intermediate in organic synthesis .
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar piperidine structures have demonstrated efficacy against various bacterial strains. The presence of the ethoxymethyl group in this specific compound may enhance its interaction with microbial targets .
Anticancer Potential
Studies have shown that piperidine derivatives can influence cancer cell proliferation. A notable case involved the evaluation of related compounds against several cancer cell lines, where they exhibited cytotoxic effects. For example, derivatives were tested against leukemia and glioblastoma cells, demonstrating IC50 values indicative of their potency .
| Cell Line | IC50 (µg/mL) |
|---|---|
| CCRF-CEM | 6.95 |
| U87MG | 7.44 |
| HCT116 p53−/− | 4.62 |
These findings suggest that this compound could possess similar anticancer properties due to its structural analogies with other tested compounds.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. Piperidine derivatives have been associated with enzyme modulation, which is crucial for developing treatments for neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interactions with specific biological targets:
- Receptor Modulation : The piperidine ring enhances binding affinity to receptors involved in neurotransmission and pain pathways.
- Enzyme Interaction : The carboxylic acid moiety may facilitate interactions with enzymes like AChE, influencing neurotransmitter levels.
Study on Antitumor Effects
A study investigated the effects of related compounds in combination therapies for malignant pleural mesothelioma (MPM). The combination of trametinib and other piperidine derivatives showed enhanced antitumor effects compared to monotherapies . This suggests a potential application for this compound in combination therapies.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. These methods not only highlight the compound's synthetic versatility but also pave the way for further modifications that could enhance its biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
